molecular formula C16H20N2O3S B4985323 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide

5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B4985323
M. Wt: 320.4 g/mol
InChI Key: CEPFJCIRSSUTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as EPM-706, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds that are known to have a wide range of biological activities. EPM-706 has been shown to have potent anti-tumor activity in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins that are important for cell growth and survival, including many oncogenic proteins. By inhibiting Hsp90, 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide for lab experiments is its potency and selectivity. It has been shown to be highly effective at inhibiting Hsp90 activity in cancer cells, and it has minimal effects on normal cells. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for the development of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide and other Hsp90 inhibitors. One area of focus is the development of more potent and selective inhibitors that can overcome drug resistance and have a longer half-life. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to Hsp90 inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide and other Hsp90 inhibitors in cancer patients.

Synthesis Methods

The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 4-pyridinemethanol to form the final product, 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide. The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been optimized to ensure high yield and purity.

Scientific Research Applications

5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to be particularly effective in cancer cells that are resistant to other treatments, such as chemotherapy.

properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-15-10-16(13(3)9-12(15)2)22(19,20)18-11-14-5-7-17-8-6-14/h5-10,18H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPFJCIRSSUTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

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